molecular formula C23H19FN4O2S B2718354 N-(1-(4-fluorophenyl)ethyl)-2-((5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide CAS No. 1251616-86-0

N-(1-(4-fluorophenyl)ethyl)-2-((5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide

Cat. No.: B2718354
CAS No.: 1251616-86-0
M. Wt: 434.49
InChI Key: GXYGHJFDAAYVEL-UHFFFAOYSA-N
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Description

This compound is a structurally complex acetamide derivative featuring a pyridine-thioether backbone linked to a 3-phenyl-1,2,4-oxadiazol-5-yl substituent and a 4-fluorophenyl ethyl group. The 1,2,4-oxadiazole ring is a heterocyclic moiety known for its metabolic stability and role in enhancing binding affinity in medicinal chemistry . The 4-fluorophenyl group is commonly employed to improve lipophilicity and bioavailability in drug design .

Properties

IUPAC Name

N-[1-(4-fluorophenyl)ethyl]-2-[5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN4O2S/c1-15(16-7-10-19(24)11-8-16)26-20(29)14-31-21-12-9-18(13-25-21)23-27-22(28-30-23)17-5-3-2-4-6-17/h2-13,15H,14H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXYGHJFDAAYVEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)F)NC(=O)CSC2=NC=C(C=C2)C3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-(4-fluorophenyl)ethyl)-2-((5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Overview of the Compound

The compound features a complex structure that includes a 1,2,4-oxadiazole moiety, known for its diverse biological activities. The 1,2,4-oxadiazole derivatives have been extensively studied and shown to exhibit various pharmacological effects including anticancer, anti-inflammatory, and antimicrobial activities .

Anticancer Properties

Research indicates that 1,2,4-oxadiazole derivatives can inhibit specific cancer-related enzymes and pathways. For instance, they demonstrate inhibitory effects on:

  • Thymidylate Synthase
  • Histone Deacetylases (HDACs)
  • Topoisomerase II

These enzymes are crucial for DNA replication and cell proliferation in cancer cells. A study highlighted that certain oxadiazole derivatives exhibited IC50 values ranging from 92.4 µM against various cancer cell lines including HeLa (cervical cancer), CaCo-2 (colon adenocarcinoma), and others .

Anti-inflammatory Effects

Compounds containing the oxadiazole structure have shown promise in reducing inflammation. They act by inhibiting cyclooxygenases (COX-1 and COX-2), which are key enzymes in the inflammatory pathway. This mechanism suggests potential applications in treating inflammatory diseases .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Studies have shown that oxadiazole derivatives can target bacterial infections by inhibiting specific proteins involved in bacterial cell wall synthesis and function .

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : By inhibiting critical enzymes involved in cancer cell proliferation and inflammation.
  • Cell Cycle Arrest : Inducing apoptosis in cancer cells through various signaling pathways.
  • Antioxidant Activity : Reducing oxidative stress within cells, which is a contributing factor in many diseases.

Study 1: Anticancer Efficacy

A study published in PubMed Central examined the anticancer efficacy of a series of oxadiazole derivatives including similar compounds to the one . The results indicated significant cytotoxicity against multiple cancer cell lines with varying IC50 values .

Cell LineIC50 (µM)
HeLa92.4
CaCo-285.3
LXFA 629 (Lung Cancer)78.9

Study 2: Anti-inflammatory Activity

Another research focused on the anti-inflammatory properties of oxadiazole derivatives demonstrated their ability to reduce COX enzyme activity significantly. The study reported a reduction in inflammatory markers in vitro .

Study 3: Antimicrobial Properties

A comparative study evaluated the antimicrobial activity of various oxadiazole derivatives against pathogenic bacteria. The findings revealed that certain compounds displayed strong inhibitory effects on bacterial growth, suggesting their potential as antibacterial agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing key structural motifs, such as acetamide backbones, heterocyclic systems, and fluorinated aryl groups.

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Potential Biological Implications Reference(s)
N-(1-(4-Fluorophenyl)ethyl)-2-((5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide 1,2,4-Oxadiazole, pyridine-thioether, 4-fluorophenyl ethyl Enhanced metabolic stability (oxadiazole), improved lipophilicity (fluorophenyl)
2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide 1,2,4-Triazole, thiophene, 4-fluorophenyl Potential kinase inhibition (triazole), altered solubility (thiophene)
N-(4-bromophenyl)-2-(2-thienyl)acetamide Thienyl, bromophenyl Possible antimicrobial activity (thienyl), halogen-dependent cytotoxicity (bromophenyl)
(S)-2,2,2-trifluoro-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)acetamide 1,2,4-Oxadiazole, trifluoroacetamide Increased electron-withdrawing effects (CF3), chiral center for enantioselective binding
2-((4-((4-methoxyphenyl)amino)pteridin-2-yl)amino)ethanol Pteridine, methoxyphenyl DNA-targeting potential (pteridine), hydrogen bonding (methoxy)

Key Observations:

Heterocyclic Systems: The 1,2,4-oxadiazole in the target compound is associated with metabolic stability and rigidity compared to 1,2,4-triazole analogs (e.g., ), which may exhibit faster degradation .

Fluorinated Substituents: The 4-fluorophenyl group in the target compound and analogs enhances lipophilicity and membrane permeability compared to non-fluorinated derivatives (e.g., bromophenyl in ) .

Thioether Linkages :

  • The pyridine-thioether motif (target compound) and triazole-thioether systems () likely influence conformational flexibility and redox stability, though sulfoxide formation could be a metabolic concern .

Research Findings and Implications

  • Synthetic Feasibility : The 1,2,4-oxadiazole ring in the target compound is synthesized via cyclization reactions, as demonstrated in , using trifluoroacetic anhydride (TFAA)-mediated protocols .
  • Pharmacokinetic Advantages : Fluorinated aryl groups (e.g., 4-fluorophenyl) are associated with prolonged half-lives in vivo compared to methoxy or bromo substituents .
  • Target Selectivity : The pyridine-thioether-oxadiazole architecture may favor interactions with kinase or protease targets, similar to triazole-based inhibitors in .

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